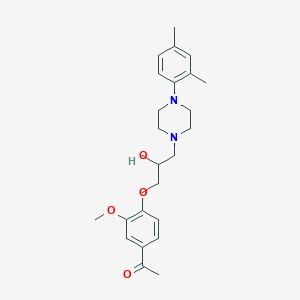

1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Electrochemical Synthesis Analysis

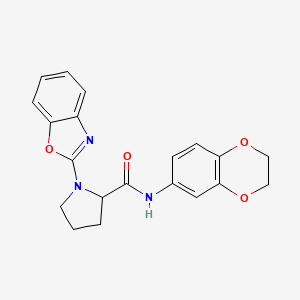

The electrochemical synthesis of arylthiobenzazoles is an innovative approach that utilizes the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. The process involves the formation of p-quinone imine, which then participates in a Michael addition reaction with 2-SH-benzazoles, leading to the synthesis of disubstituted ethanone derivatives. This method presents a plausible mechanism for the oxidation process and subsequent Michael-type addition, which is a significant contribution to the field of electrochemical synthesis .

Molecular Structure Analysis

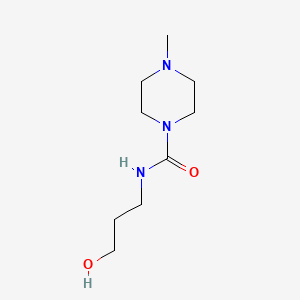

The molecular structure of the compound has been characterized through various spectral studies. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral studies have been employed to elucidate the structure of novel piperazine derivatives. These techniques provide detailed information about the molecular framework and functional groups present in the synthesized compounds, which is crucial for understanding their chemical behavior and potential biological activity .

Chemical Reactions Analysis

The chemical reactivity of the piperazine derivatives has been explored through their biological evaluation. The synthesized compounds have been screened for in vitro antimicrobial activities, with some derivatives exhibiting excellent antibacterial and antifungal activities. This suggests that the chemical structure of these compounds imparts significant biological properties, making them potential candidates for drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of a dihydrochloride salt derivative of the piperazine compound have been studied using vibration spectrum and FAB mass spectrum analysis. The IR spectrum provides insights into the different bands corresponding to various functional groups, such as NH+ stretching and deformation, CH2 symmetric stretching, and CN stretching. The mass spectrum analysis confirms the molecular weight and structure of the compound, with the basic peak corresponding to M + H. These studies are essential for understanding the physicochemical characteristics of the compound, which can influence its solubility, stability, and reactivity .

Synthesis, Characterization, and Biological Evaluation

The synthesis of piperazine derivatives has been achieved through a four-component cyclo condensation, using a catalyst in ethanol. The characterization of these compounds through spectral studies has provided a comprehensive understanding of their molecular structure. Furthermore, the biological evaluation of these compounds has revealed their potential as antimicrobial agents, with some derivatives showing promising activities against bacterial and fungal strains. This synthesis and evaluation process is crucial for the development of new therapeutic agents .

Pharmacological Evaluation and Computational Studies

The pharmacological evaluation of biphenyl moiety linked with aryl piperazine derivatives has shown considerable anti-dopaminergic and anti-serotonergic activity. Computational studies, including QSAR and descriptor-based similarity studies, have supported the design and synthesis of these compounds. The docking study with the homology model of the human dopamine D2 receptor has provided insights into the antipsychotic profile of the derivatives, which is a significant step towards the development of new antipsychotic drugs .

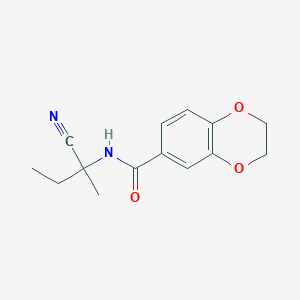

Enantioselective Synthesis of Therapeutic Agents

The enantioselective synthesis of a cocaine abuse therapeutic agent has been achieved through a catalytic addition of dimethylzinc to chloro or bromoacetophenone. The use of chiral isoborneolsulfonamide ligands in the presence of titanium tetraisopropoxide has been key to this process. The synthesis of a new ligand bearing a trifluoromethyl substituent has also been presented, which highlights the advancements in the field of asymmetric synthesis for therapeutic applications .

Aplicaciones Científicas De Investigación

Pharmacological Evaluation and Computational Studies

- Antipsychotic Potential : Compounds with structures closely related to the query chemical have been evaluated for antipsychotic activity. Studies have found that certain derivatives exhibit significant anti-dopaminergic and anti-serotonergic activity in behavioral models. These findings were supported by docking studies and QSAR analysis, suggesting their potential in designing antipsychotic drugs (Bhosale et al., 2014).

Synthesis and Characterization of Novel Derivatives

- Novel Dihydropyrimidinone Derivatives : Research on enaminones and their conversion to dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been conducted. These compounds were synthesized using efficient methods and characterized, highlighting the chemical versatility of piperazine derivatives (Bhat et al., 2018).

Antagonistic Properties for Pain Management

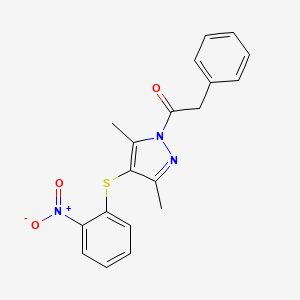

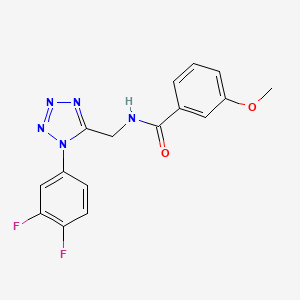

- σ1 Receptor Antagonist : A pyrazole derivative, structurally similar to the compound of interest, has been identified as a potential clinical candidate for pain treatment due to its σ1 receptor antagonistic properties. The compound exhibited excellent solubility and pharmacokinetic profiles, indicating its potential for clinical development (Díaz et al., 2020).

Anti-Cancer Activity

- O-Arylated Diazeniumdiolates : Compounds with mechanisms related to the release of nitric oxide upon activation have shown broad-spectrum anti-cancer activity in various rodent cancer models. This class of drugs demonstrates promise in selectively targeting tumors with minimal toxicity to normal tissues (Keefer, 2010).

Mecanismo De Acción

Target of Action

The primary target of 1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is the Vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is essential for the growth and metastasis of cancer cells .

Mode of Action

This inhibition disrupts the signaling pathways that promote angiogenesis, thereby preventing the growth and spread of cancer cells .

Biochemical Pathways

The compound’s interaction with VEGFR2 affects the downstream biochemical pathways involved in angiogenesis. By inhibiting VEGFR2, the compound disrupts the VEGF signaling pathway, which is crucial for the proliferation and migration of endothelial cells, the cells that line the interior surface of blood vessels .

Result of Action

The result of the compound’s action is the inhibition of angiogenesis, which can limit the growth and spread of cancer cells. By preventing the formation of new blood vessels, the compound can starve the cancer cells of the nutrients and oxygen they need to grow .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-17-5-7-22(18(2)13-17)26-11-9-25(10-12-26)15-21(28)16-30-23-8-6-20(19(3)27)14-24(23)29-4/h5-8,13-14,21,28H,9-12,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHHTONNYMOBCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)

![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)

![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)

![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)

![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)